molecular formula C21H36O2 B026743 Pregnanediol CAS No. 80-92-2

Pregnanediol

Katalognummer: B026743
CAS-Nummer: 80-92-2
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: YWYQTGBBEZQBGO-BERLURQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird häufig im Urin schwangerer Frauen gefunden und dient als indirektes Maß für den Progesteronspiegel im Körper . Die Verbindung hat zwei Hydroxylgruppen und wird häufig in klinischen Umgebungen zur Beurteilung der Ovarial- und Corpus-luteum-Funktion verwendet .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pregnandiol kann durch Reduktion von Progesteron synthetisiert werden. Der Prozess beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter kontrollierten Bedingungen . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Ethanol statt, und die Temperatur wird auf Raumtemperatur bis zu leicht erhöhten Temperaturen gehalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Pregnandiol beinhaltet oft die Extraktion aus natürlichen Quellen, wie z. B. dem Urin schwangerer Frauen. Der Extraktionsprozess umfasst mehrere Schritte:

Wissenschaftliche Forschungsanwendungen

Pregnandiol has several scientific research applications:

Wirkmechanismus

Target of Action

Pregnanediol is an inactive metabolic product of progesterone . The primary targets of this compound are the progesterone receptors in the uterus . Progesterone plays a crucial role in reproductive health, preparing the uterine lining for implantation, maintaining pregnancy, and supporting breast development for milk production .

Mode of Action

Instead, it serves as an indirect measure of progesterone levels in the body . As a metabolite of progesterone, the presence of this compound in urine indicates the amount of progesterone excreted . This can be used to assess the functionality of the corpus luteum, a temporary endocrine structure involved in secreting progesterone .

Biochemical Pathways

This compound is a part of the progesterone metabolic pathway. Progesterone is metabolized primarily in the liver, but also in other tissues like the intestines, brain, and skin . The major enzymes involved are 5α-reductase and 5β-reductase, which convert progesterone into metabolites such as allopregnanolone and pregnanolone. Allopregnanolone is then further metabolized into alpha-pregnanediol through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes .

Pharmacokinetics

As a metabolite of progesterone, this compound is primarily found in urine . This suggests that after progesterone is metabolized into this compound, it is excreted from the body through the urinary system .

Result of Action

The presence of this compound in urine serves as an indirect measure of progesterone levels in the body . Since progesterone levels indicate the functionality of a corpus luteum, and this compound concentration represents 40-45% of the progesterone excreted, estimations of this compound reveal the functionality of a corpus luteum . This compound concentrations vary with menstrual cycle phases, so it is essential to consider the menstrual cycle phase when examining them .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are limited. It is known that environmental factors can affect pregnancy outcomes, such as stillbirth, congenital anomalies, preterm birth, and impaired fetal growth . These factors include air pollution, environmental tobacco smoke, pesticides, solvents, metals, radiation, water contaminants, and chemicals . Therefore, it is plausible that these factors could also influence the levels and action of this compound, given its role as a metabolite of progesterone and an indicator of progesterone levels.

Zukünftige Richtungen

Despite LPD being proposed as a clinical entity causing infertility and early pregnancy loss for over 70 years, there is a lack of quality research on the diagnostic criteria and treatment of LPD . Future research could focus on these areas to better understand the role of Pregnanediol in these conditions .

Biochemische Analyse

Biochemical Properties

Pregnanediol interacts with various enzymes, proteins, and other biomolecules in the body. It is generated in the liver by UDP glucuonyltransferase, an enzyme that assists in the excretion of toxic substances . This compound can undergo hydroxylation by cytochrome P450 enzymes . All progesterone metabolites with a hydroxyl group, including this compound, can be sulfated and glucuronidated, and these conjugated products are then excreted in urine and feces .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is a measure of ovarian activity and can reveal the functionality of a corpus luteum . This compound concentrations vary with menstrual cycle phases, so it is essential to consider the menstrual cycle phase when examining them .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It is a natural human metabolite of this compound and is generated in the liver by UDP glucuonyltransferase . Glucuronidation, a process that this compound undergoes, is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source and is more water-soluble .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Low or low-normal levels of this compound signal less than optimal progesterone, which commonly results in an increase in symptoms occurring in the luteal phase . In the perimenopausal years, progesterone levels tend to fall faster than estrogens, resulting in a relative estrogen dominance .

Metabolic Pathways

This compound is involved in several metabolic pathways. About 75% of endogenous progesterone metabolism, which leads to the formation of this compound, takes place in the liver and spleen . Overall, about 50% of endogenous progesterone follows the 5α pathway, another 35% follows 3β metabolism, and 9% is processed through the 20α pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pregnandiol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of pregnandiol often involves the extraction from natural sources, such as the urine of pregnant women. The extraction process includes several steps:

Analyse Chemischer Reaktionen

Reaktionstypen

Pregnandiol durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

    Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

    Substitution: Essigsäureanhydrid, Pyridin

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Pregnandiol hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Pregnandiol selbst ist biologisch inaktiv, dient aber als wichtiger Indikator für den Progesteronstoffwechsel. Progesteron wird in der Leber zu Pregnandiol metabolisiert, das dann mit Glucuronsäure konjugiert wird, um Pregnandiol-Glucuronid zu bilden. Dieser Konjugat wird im Urin ausgeschieden und liefert ein Maß für den Progesteronspiegel im Körper .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Pregnandiol ist einzigartig in seiner Rolle als inaktiver Metabolit von Progesteron, was es zu einem wichtigen Biomarker für die Beurteilung des Progesteronspiegels und der Ovarialfunktion macht. Im Gegensatz zu seiner Stammverbindung Progesteron zeigt Pregnandiol keine hormonelle Aktivität, sondern liefert wertvolle Einblicke in den hormonellen Status des Körpers .

Eigenschaften

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-BERLURQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-92-2, 666752-60-9
Record name Pregnanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnandiol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 80-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 80-92-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-β-pregnane-3-α,20-α-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGNANDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243.5 °C
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnanediol
Reactant of Route 2
Pregnanediol
Reactant of Route 3
Pregnanediol
Reactant of Route 4
Pregnanediol
Reactant of Route 5
Pregnanediol
Reactant of Route 6
Pregnanediol
Customer
Q & A

Q1: What challenges are associated with using short urine samples for estimating daily pregnanediol excretion?

A2: While collecting 24-hour urine samples is ideal for accurate this compound estimations, it can be impractical in certain settings. Studies investigating the reliability of shorter urine samples, such as overnight or morning specimens, have yielded conflicting results [, ]. Factors like diurnal variation in this compound excretion and individual variations in urine volume can significantly influence the accuracy of estimations based on short specimens [].

Q2: Can the administration of diethylstilbestrol to pregnant women affect this compound measurements?

A3: Yes, administering diethylstilbestrol, a synthetic estrogen, can lead to falsely elevated this compound readings when using the Venning method []. This occurs because diethylstilbestrol is also excreted in urine as a glucuronide, which the Venning method does not differentiate from this compound glucuronide [].

Q3: How does this compound excretion relate to progesterone levels in the body?

A4: this compound is a major metabolite of progesterone. While the precise conversion rate is variable and influenced by factors such as individual metabolism and pregnancy status, urinary this compound excretion generally reflects progesterone activity in the body [, , ].

Q4: What is the significance of this compound excretion during the menstrual cycle?

A5: In a normal menstrual cycle, this compound levels remain low during the follicular phase. After ovulation, the corpus luteum forms and begins producing progesterone, leading to a significant rise in this compound excretion that peaks during the luteal phase [, ]. The absence of this characteristic rise can suggest anovulation or corpus luteum deficiency [, ].

Q5: How do this compound levels change during pregnancy?

A6: During pregnancy, the placenta becomes a major source of progesterone production, resulting in a substantial and continuous rise in urinary this compound levels [, , ]. This increase reflects the crucial role of progesterone in maintaining pregnancy.

Q6: Where does the conversion of progesterone to this compound primarily occur?

A9: The liver plays a central role in the metabolism of progesterone into this compound [].

Q7: Do other steroids or factors influence this compound excretion?

A10: Yes, while progesterone is the primary precursor, other factors like adrenal gland activity can also influence this compound levels. Research suggests that the adrenal glands contribute to a portion of urinary this compound, and factors like stress or administration of corticotrophin can elevate its excretion [].

Q8: What is the significance of the this compound to pregnanetriol ratio in molar pregnancies?

A11: Studies indicate that the ratio of this compound to pregnanetriol, another progesterone metabolite, is significantly altered in molar pregnancies compared to normal pregnancies []. This difference suggests a potential diagnostic value of this ratio in identifying molar pregnancies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.